7-Hydroxy pestalotin
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Overview
Description
7-Hydroxy pestalotin is a secondary metabolite derived from the fungal genus Pestalotiopsis. This compound is known for its unique structural features and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy pestalotin typically involves the use of specific fungal strains of the Pestalotiopsis genus. The compound can be isolated from the culture broth of these fungi through a series of extraction and purification steps. The exact synthetic routes and reaction conditions can vary depending on the specific strain and the desired yield. Common methods include fermentation followed by solvent extraction and chromatographic purification .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale production exists, particularly through the optimization of fermentation processes and the use of bioreactors. Advances in biotechnology and metabolic engineering could further enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy pestalotin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more hydroxylated or carboxylated derivatives, while reduction can produce simpler alcohols or alkanes .
Scientific Research Applications
7-Hydroxy pestalotin has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying fungal secondary metabolites and their biosynthesis.
Biology: The compound is used to investigate the ecological roles of endophytic fungi and their interactions with host plants.
Medicine: Preliminary studies suggest potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of biotechnological applications, such as enzyme production and bioremediation
Mechanism of Action
The exact mechanism of action of 7-Hydroxy pestalotin is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Pestalotiotone A and B: These compounds share structural similarities with 7-Hydroxy pestalotin and are also derived from the Pestalotiopsis genus.
Pestallic Acid A: Another compound with a unique core ring system, similar to this compound
Uniqueness: this compound stands out due to its specific hydroxylation pattern and the presence of a methoxy groupCompared to other similar compounds, this compound may offer unique advantages in terms of its bioactivity and ease of synthesis .
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-[(1S)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8?,9-,11-/m0/s1 |
InChI Key |
YLHOHANRUSKHKO-PCFYAGROSA-N |
Isomeric SMILES |
CCCC([C@@H]([C@@H]1CC(=CC(=O)O1)OC)O)O |
Canonical SMILES |
CCCC(C(C1CC(=CC(=O)O1)OC)O)O |
Origin of Product |
United States |
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